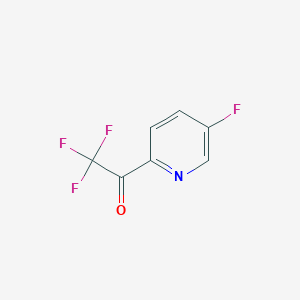

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSDJZMUPMYVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737965 | |

| Record name | 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-44-9 | |

| Record name | 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone

Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the trifluoromethyl (CF3) group, such as its high electronegativity, metabolic stability, and ability to modulate the lipophilicity and pKa of parent compounds, make it a highly sought-after functional group in the design of novel therapeutics. Among the various trifluoromethylated scaffolds, 2,2,2-trifluoro-1-(heteroaryl)ethanones are of particular interest. These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including potent enzyme inhibitors and other biologically active agents.

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone, a key intermediate for various pharmaceutical development programs. The narrative will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and present the expected outcomes based on established chemical principles.

Synthetic Strategy: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through a Grignard reaction. This classic organometallic transformation is ideally suited for the formation of carbon-carbon bonds. The core of this strategy involves the nucleophilic addition of a pyridine-based Grignard reagent to a suitable trifluoroacetylating agent.

The proposed synthetic pathway is a two-step process commencing with the commercially available 2-bromo-5-fluoropyridine:

-

Formation of the Grignard Reagent: 2-bromo-5-fluoropyridine is reacted with magnesium metal to form the corresponding Grignard reagent, (5-fluoropyridin-2-yl)magnesium bromide. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, making the choice of reaction conditions crucial for successful Grignard formation. The use of activators or specific solvent systems can be beneficial.

-

Trifluoroacetylation: The in-situ generated Grignard reagent is then reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate, to yield the desired product, this compound. Ethyl trifluoroacetate is an excellent electrophile for this purpose, readily undergoing nucleophilic acyl substitution.[1]

The overall reaction is depicted in the workflow diagram below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory setting and should be performed by trained personnel in a well-ventilated fume hood. All glassware should be thoroughly dried before use, and anhydrous solvents are essential for the success of the Grignard reaction.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Bromo-5-fluoropyridine | 175.98 | 5.0 g | 0.0284 | Starting material |

| Magnesium turnings | 24.31 | 0.83 g | 0.0342 | Activated if necessary |

| Iodine | 253.81 | 1 crystal | catalytic | Initiator |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Solvent |

| Ethyl trifluoroacetate | 142.08 | 4.85 g (4.0 mL) | 0.0342 | Reagent |

| Saturated aqueous NH4Cl | - | 50 mL | - | Quenching agent |

| Diethyl ether | 74.12 | 100 mL | - | Extraction solvent |

| Anhydrous MgSO4 | 120.37 | - | - | Drying agent |

Procedure

Part 1: Formation of (5-fluoropyridin-2-yl)magnesium bromide

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the magnesium turnings (0.83 g).

-

Add a single crystal of iodine to the flask. The flask can be gently warmed to initiate the reaction, as indicated by the disappearance of the iodine color.

-

In the dropping funnel, prepare a solution of 2-bromo-5-fluoropyridine (5.0 g) in anhydrous THF (20 mL).

-

Add a small portion of the 2-bromo-5-fluoropyridine solution to the magnesium turnings. The reaction should initiate, which is often observed by a gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 2-bromo-5-fluoropyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.

Part 2: Trifluoroacetylation Reaction

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of ethyl trifluoroacetate (4.0 mL) in anhydrous THF (10 mL) and add it to the dropping funnel.

-

Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Part 3: Workup and Purification

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Conclusion and Future Perspectives

The described synthetic protocol offers a reliable and scalable method for the preparation of this compound. The use of a Grignard-based approach provides a direct and cost-effective route to this valuable building block. Further optimization of reaction conditions, such as the use of "turbo" Grignard reagents (e.g., i-PrMgCl·LiCl), could potentially lead to improved yields and shorter reaction times.[2][3] The availability of this key intermediate opens up avenues for the synthesis of a diverse range of fluorinated pyridine derivatives for applications in drug discovery and materials science.

References

-

Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent - ResearchGate. (n.d.). Retrieved from [Link]

-

Nakatani, J., & Nozoe, T. (2016). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Organic Process Research & Development, 20(9), 1634–1639. [Link]

- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. (n.d.). Google Patents.

- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2018). Organic Process Research & Development, 22(8), 1018-1025.

- One‐Pot Successive Turbo Grignard Reactions for the Facile Synthesis of α‐Aryl‐α‐Trifluoromethyl Alcohols. (2020). European Journal of Organic Chemistry, 2020(29), 4565-4575.

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link]

-

Ethyl trifluoroacetate. (n.d.). In Wikipedia. Retrieved from [Link]

-

5-fluoropyridine-2-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (n.d.). Google Patents.

- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

-

Preparation of ethyl trifluoroacetate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Ethyl trifluoroacetate. (n.d.). PubChem. Retrieved from [Link]

-

This compound CAS#: 1060802-44-9 • ChemWhat. (n.d.). Retrieved from [Link]

- Synthesis of 2-amino-5-fluoropyridine. (2007). Journal of Chemical Industry and Engineering (China), 58(11), 2825-2828.

- Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. (2018).

-

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

- Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers. (2020).

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2011). Master's Thesis, Tianjin University.

- Process for the preparation of ethyl trifluoroacetate. (n.d.). Google Patents.

- Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives. (n.d.). Google Patents.

- New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. (1998). Journal of Fluorine Chemistry, 91(1), 1-4.

- a facile synthesis of 5-hydroxy-5-trifluoromethylhydantoin derivatives. (1986). Journal of Fluorine Chemistry, 30(4), 463-468.

Sources

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity of a compound.[1][2] When combined with the versatile pyridine scaffold, a privileged structure in numerous bioactive agents, the resulting fluorinated pyridine derivatives represent a class of molecules with immense potential.[3][4] This guide provides an in-depth technical overview of a specific member of this class: 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone.

This compound, featuring both a trifluoromethyl ketone and a fluorinated pyridine ring, is a valuable building block for the synthesis of more complex molecules. The trifluoromethyl group can enhance binding affinity to biological targets, while the fluoropyridine moiety offers sites for further chemical modification.[5] This guide will detail the known properties of this compound, propose a robust synthetic methodology based on established chemical principles, explore its potential reactivity, and discuss its promising applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature and should be stored under an inert atmosphere to ensure its stability.[6][7] While comprehensive experimental data is not widely published, its key identifiers and some basic properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1060802-44-9 | [6][8][9] |

| Molecular Formula | C₇H₃F₄NO | [6][7] |

| Molecular Weight | 193.10 g/mol | [6] |

| Appearance | Solid | [7][10] |

| Purity | Typically >95% (commercial) | [6][10] |

| Storage | Inert atmosphere, Room Temperature | [6] |

Proposed Synthesis Pathway

The proposed two-step synthesis commences with the commercially available 2-bromo-5-fluoropyridine. The initial step involves a lithium-halogen exchange to generate the key 2-lithio-5-fluoropyridine intermediate. This is a standard and highly efficient method for creating a nucleophilic carbon center on the pyridine ring. The subsequent step is the acylation of this organolithium species with ethyl trifluoroacetate to yield the desired product.

Experimental Protocol

Step 1: Generation of 2-Lithio-5-fluoropyridine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of 2-bromo-5-fluoropyridine).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.

-

In a separate flask, dissolve 2-bromo-5-fluoropyridine (1 equivalent) in a minimal amount of anhydrous THF.

-

Add the 2-bromo-5-fluoropyridine solution dropwise to the n-butyllithium solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-5-fluoropyridine intermediate.

Step 2: Acylation to form this compound

-

To the solution of 2-lithio-5-fluoropyridine at -78 °C, add ethyl trifluoroacetate (1.2 equivalents) dropwise.[11]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Predicted Spectral Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the three protons on the pyridine ring are expected. The chemical shifts and coupling constants will be influenced by the fluorine and trifluoroacetyl substituents. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the carbonyl and trifluoromethyl groups are anticipated. The carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. |

| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom on the pyridine ring and another for the trifluoromethyl group. The trifluoromethyl group will appear as a singlet, while the pyridinyl fluorine will show coupling to the adjacent protons. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z = 193. Key fragmentation patterns would likely involve the loss of the trifluoromethyl radical (•CF₃) and carbon monoxide (CO). |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is expected in the region of 1700-1730 cm⁻¹. Strong C-F stretching bands will also be present. |

Reactivity and Chemical Logic

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the chemistry of the fluoropyridine ring.

Reactions at the Carbonyl Group

The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it highly susceptible to nucleophilic attack.

Common transformations include:

-

Reduction: Reagents such as sodium borohydride (NaBH₄) will readily reduce the ketone to the corresponding secondary alcohol.

-

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents will produce tertiary alcohols.

-

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, although the electron-withdrawing nature of the trifluoromethyl group can sometimes hinder this transformation.

Reactions on the Pyridine Ring

The 5-fluoropyridine ring can undergo nucleophilic aromatic substitution (SNAᵣ), although this is generally less facile than on more electron-deficient pyridine systems. The fluorine atom at the 5-position is not highly activated towards displacement. However, under forcing conditions, it may be possible to displace it with strong nucleophiles.

Applications in Research and Development

The unique combination of a fluorinated pyridine and a trifluoromethyl ketone makes this compound a highly attractive building block in several areas of chemical research.

Medicinal Chemistry

The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability and cell permeability of drug candidates.[2] The pyridine ring is a common scaffold in a vast array of pharmaceuticals.[4] Therefore, this compound can serve as a key intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases. The trifluoromethyl ketone can be elaborated into various functional groups, allowing for the rapid generation of a library of compounds for biological screening.

Agrochemicals

Many modern fungicides, herbicides, and insecticides contain fluorinated pyridine moieties.[3][12][13] The trifluoromethyl group, in particular, is prevalent in agrochemicals due to its ability to increase potency and bioavailability.[3] this compound is a valuable precursor for the synthesis of new crop protection agents.

Materials Science

Fluorinated organic compounds are of interest in materials science for applications in areas such as liquid crystals and organic light-emitting diodes (OLEDs). The unique electronic properties and potential for intermolecular interactions conferred by the fluorinated groups make this compound a candidate for incorporation into novel functional materials.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, general precautions for handling fluorinated organic compounds and ketones should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

For analogous compounds, GHS hazard statements include warnings for acute toxicity if swallowed and for causing skin and eye irritation.[3][14] It is prudent to handle this compound with similar precautions.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a fluorinated pyridine ring and a trifluoromethyl ketone moiety makes it a compound of significant interest for researchers in medicinal chemistry, agrochemicals, and materials science. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. The proposed synthetic route provides a clear and efficient pathway for its preparation, opening the door for further exploration of its potential in a wide range of applications. As the demand for novel fluorinated compounds continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

-

This compound - Lead Sciences. (n.d.). Retrieved January 22, 2026, from [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 177-187.

-

This compound CAS#: 1060802-44-9 • ChemWhat. (n.d.). Retrieved January 22, 2026, from [Link]

-

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

EP 3 597 627 A1 - European Patent Office. (2020). Retrieved January 22, 2026, from [Link]

- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents. (2020).

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. (2016).

- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8397.

-

Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (2015). Retrieved January 22, 2026, from [Link]

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO. (2017). Retrieved January 22, 2026, from [Link]

- Synthesis of 2-amino-5-fluoropyridine - ResearchG

-

Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home. (n.d.). Retrieved January 22, 2026, from [Link]

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022). Frontiers in Chemistry, 10, 864811.

- CN110437139A - A kind of synthetic method of fluopyram - Google Patents. (2019).

-

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

- The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (2010). Journal of Medicinal Chemistry, 53(2), 437-449.

-

Ethyl trifluoroacetate - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (2020). Journal of Agricultural and Food Chemistry, 68(49), 14289-14304.

-

Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF - ResearchGate. (2009). Retrieved January 22, 2026, from [Link]

- 30 (CO - Googleapis.com. (n.d.).

-

Trifluoromethyl carbinol synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Chemical Letters, 32(1), 1-12.

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 22, 2026, from [Link]

- Infrared–radiofrequency double-resonance spectra and pressure broadening in the enantiomers and racemic mixture of gaseous 1,2-dichloro-2-fluoroethanone - Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. (1987). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 83(11), 2129-2139.

- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar. (2012). Current Organic Synthesis, 9(4), 458-485.

- A scalable and operationally simple radical trifluoromethylation - PMC - NIH. (2015).

-

2-acetyl-1-pyrroline ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl) - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

-

Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)- - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

- Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - MDPI. (2021). Molecules, 26(16), 4983.

-

Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles - YouTube. (2024, March 25). Retrieved January 22, 2026, from [Link]

- Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs - PubMed. (2000). Journal of Medicinal Chemistry, 43(22), 4313-4318.

- 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - NIH. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2622.

- CA1231350A - Preparation of trifluoroacetic anhydride - Google Patents. (1988).

Sources

- 1. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 5. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone [smolecule.com]

- 6. Trifluoroacetic acid anhydride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound [cymitquimica.com]

- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 9. This compound - Lead Sciences [lead-sciences.com]

- 10. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 12. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 14. 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O | CID 62961880 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanone, a fluorinated ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a trifluoromethyl group and a fluorine atom onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This document details the synthesis, purification, and characterization of this compound, alongside a discussion of its applications, supported by established protocols and mechanistic insights. The content is structured to provide both foundational knowledge and practical guidance for researchers in the field.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5] The pyridine ring, a common scaffold in pharmaceuticals, is often fluorinated to modulate its electronic properties and resistance to oxidative metabolism. This compound, with its trifluoromethyl ketone moiety, serves as a versatile building block for synthesizing more complex, biologically active molecules.[6][7] The trifluoromethyl group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1060802-44-9 | [8][9] |

| Molecular Formula | C7H3F4NO | [8][9][10] |

| Molecular Weight | 193.10 g/mol | [8][9] |

| Appearance | Solid | [10] |

| Purity | ≥95% | [8][10] |

| Storage | Inert atmosphere, Room Temperature | [8] |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of a suitable 5-fluoropyridine derivative with a trifluoroacetylating agent. A common and effective method is the nucleophilic trifluoromethylation of an ester precursor.[11]

Proposed Synthetic Pathway: Nucleophilic Trifluoromethylation

This protocol is based on the general principle of trifluoromethylating an ester using a trifluoromethyl source. A plausible route starts from a methyl ester of 5-fluoropicolinic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound [cymitquimica.com]

- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the novel fluorinated ketone, 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed set of predicted data. Each prediction is substantiated by mechanistic reasoning and comparison to analogous molecular structures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-fidelity spectra, designed to serve as a self-validating framework for researchers in organic synthesis and drug development. The synergistic application of these techniques offers an unambiguous pathway to the structural elucidation and purity confirmation of this compound of interest.

Introduction and Molecular Structure

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] The incorporation of two distinct fluorine environments—a trifluoromethyl group and a pyridyl fluoride—imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a valuable building block for novel therapeutic agents and functional materials.[2]

Accurate and comprehensive characterization is paramount to ensuring the structural integrity and purity of such compounds. This guide details the expected spectroscopic signatures that collectively provide a definitive structural fingerprint.

Table 1: Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1060802-44-9 | [3] |

| Molecular Formula | C₇H₃F₄NO | [3] |

| Molecular Weight | 193.10 g/mol | [3] |

| Purity | Typically ≥95% | [3] |

Below is the chemical structure with standardized numbering for NMR assignment correlation.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

Theoretical Basis & Predicted Spectrum

¹H NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms. In this molecule, three distinct aromatic protons are expected. Their chemical shifts are influenced by the electronegativity of the nitrogen atom, the fluorine substituent, and the strongly electron-withdrawing trifluoroacetyl group. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and fluorine atoms.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| H6 | 8.6 - 8.8 | 1H | d (doublet) | ³J(H6-H4) ≈ 2.5-3.0 |

| H4 | 8.0 - 8.2 | 1H | ddd (doublet of doublet of doublets) | ³J(H4-H3) ≈ 8.5-9.0, ³J(H4-F5) ≈ 7.0-8.0, ⁴J(H4-H6) ≈ 2.5-3.0 |

| H3 | 7.6 - 7.8 | 1H | dd (doublet of doublets) | ³J(H3-H4) ≈ 8.5-9.0, ⁴J(H3-F5) ≈ 4.0-5.0 |

-

Causality of Predictions:

-

H6: Located ortho to the nitrogen, it is expected to be the most deshielded proton. It will appear as a doublet due to coupling with H4.

-

H4: This proton is coupled to H3, H6, and the fluorine at C5, resulting in a complex ddd pattern. The electron-withdrawing nature of the adjacent ketone group also contributes to its downfield shift.

-

H3: Positioned meta to the electron-withdrawing groups, it is the most shielded of the three protons. It shows coupling to H4 and a smaller four-bond coupling to the C5-fluorine.

-

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4] Ensure the sample is fully dissolved.

-

Spectrometer Setup: Use a 500 MHz NMR spectrometer. Ensure the probe is tuned and matched for the ¹H frequency.

-

Acquisition Parameters:

-

Pulse Program: zg30 (standard 30-degree pulse).[5]

-

Number of Scans (NS): 16 (increase if signal-to-noise is low).[5]

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[6]

-

Relaxation Delay (D1): 2 seconds. A total recycle time (AQ + D1) of 5-6 seconds is sufficient for qualitative analysis of small molecules.[3]

-

Spectral Width (SW): 16 ppm, centered around 6 ppm.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

Carbon (¹³C) NMR Spectroscopy

Theoretical Basis & Predicted Spectrum

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents. A key feature for this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons bonded to or near fluorine atoms into multiplets.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C7 (C=O) | 178 - 182 | q (quartet) | ²J(C-F) ≈ 35-40 |

| C5 | 163 - 166 | d (doublet) | ¹J(C-F) ≈ 260-270 |

| C2 | 150 - 153 | d (doublet) | ³J(C-F) ≈ 4-6 |

| C6 | 148 - 151 | d (doublet) | ³J(C-F) ≈ 20-25 |

| C4 | 125 - 128 | d (doublet) | ²J(C-F) ≈ 25-30 |

| C3 | 122 - 125 | s (singlet) or small d | ⁴J(C-F) ≈ 2-4 |

| C8 (-CF₃) | 115 - 118 | q (quartet) | ¹J(C-F) ≈ 285-295 |

-

Causality of Predictions:

-

C7 (C=O): The carbonyl carbon is significantly deshielded and appears as a quartet due to two-bond coupling to the three fluorine atoms of the -CF₃ group.

-

C5 & C8: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF). The C5 carbon is deshielded due to the attached fluorine, while the -CF₃ carbon's shift is characteristic for this group.

-

C2, C4, C6: These carbons show smaller two- or three-bond couplings to the fluorine on the pyridine ring, leading to doublet signals. The magnitude of J is distance-dependent.[7]

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Spectrometer Setup: Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Data Processing: Apply a Fourier transform with 1-2 Hz of exponential line broadening. Phase and baseline correct the spectrum. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[9]

Fluorine (¹⁹F) NMR Spectroscopy

Theoretical Basis & Predicted Spectrum

With 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[10] It provides direct information about the chemical environment of the fluorine atoms. Two distinct signals are expected for this molecule.

Table 4: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃, CFCl₃ as reference)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Information |

| -CF₃ | -72 to -76 | s (singlet) or narrow t | May show small ⁵J(F-F) coupling (~1-2 Hz) to F5 |

| F on C5 | -110 to -115 | t (triplet) or ddd | Coupling to H4 (~7-8 Hz) and H3 (~4-5 Hz) |

-

Causality of Predictions:

-

-CF₃: The trifluoroacetyl group typically resonates in the -70 to -80 ppm range. Long-range coupling to the pyridyl fluorine (a five-bond coupling) may be observed, but often the signal appears as a sharp singlet.

-

F on C5: Aromatic fluorine atoms are more shielded than -CF₃ groups. This signal will be split by the ortho proton (H4) and the meta proton (H3), likely resulting in a triplet-like multiplet.

-

Experimental Protocol: ¹⁹F NMR Acquisition

Caption: Workflow for acquiring a high-quality ¹⁹F NMR spectrum.

-

Sample Preparation: Use the same NMR sample. For precise chemical shift referencing, an internal standard like trifluorotoluene (δ ≈ -63.7 ppm) can be added.

-

Spectrometer Setup: Tune and match the probe for the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: zgfhigqn (inverse-gated ¹H-decoupling to suppress NOE for quantification, though a standard decoupling sequence is fine for qualitative work).[11]

-

Number of Scans (NS): 32.

-

Relaxation Delay (D1): 5-10 seconds for accurate integration if needed.[11]

-

Spectral Width (SW): A wide spectral width of ~250 ppm is a safe starting point, centered at approximately -100 ppm.[1]

-

-

Data Processing: Process similarly to ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Theoretical Basis & Predicted Absorptions

IR spectroscopy identifies functional groups by their characteristic molecular vibrations. The spectrum is a direct confirmation of the key structural motifs.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium-Weak |

| 1730 - 1710 | C=O stretch | α-Fluorinated Ketone | Strong |

| 1600 - 1580 | C=C / C=N stretch | Pyridine Ring | Strong-Medium |

| 1480 - 1450 | C=C / C=N stretch | Pyridine Ring | Medium |

| 1300 - 1100 | C-F stretch | -CF₃ and Aryl-F | Strong, Broad |

-

Causality of Predictions:

-

C=O Stretch: The ketone stretch is a strong, sharp peak. Its frequency is elevated (shifted to higher wavenumbers) compared to a simple alkyl ketone due to the electron-withdrawing effect of the adjacent trifluoromethyl group.

-

C-F Stretches: The C-F bonds produce very strong and often broad absorptions in the fingerprint region. The presence of intense bands in the 1300-1100 cm⁻¹ range is a hallmark of fluorinated compounds.

-

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, convenient method for solid samples.

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium).

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm, even contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

-

Cleanup: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Theoretical Basis & Predicted Fragmentation

Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide definitive evidence for the molecular weight and structural components.

-

Predicted Molecular Ion (M⁺): C₇H₃F₄NO, Exact Mass: 193.0151

-

Key Fragmentation Pathways:

-

α-Cleavage: Loss of the trifluoromethyl radical (•CF₃) is a highly favorable pathway, leading to a prominent acylium ion.

-

Acylium Ion Fragmentation: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule.

-

Caption: Predicted primary fragmentation pathway in EI-MS.

Table 6: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Ion | Notes |

| 193 | [C₇H₃F₄NO]⁺˙ | Molecular Ion (M⁺) |

| 124 | [C₆H₃FNO]⁺ | Loss of •CF₃ from M⁺ |

| 96 | [C₅H₃FN]⁺˙ | Loss of CO from m/z 124 |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

-

Ionization: Use a standard electron energy of 70 eV.[12] This energy level provides reproducible fragmentation patterns, creating a "fingerprint" spectrum.

-

Mass Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Detection: Use an electron multiplier or similar detector to record ion abundance.

Conclusion

The structural elucidation of this compound is definitively achievable through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the core carbon-hydrogen framework and the location of substituents through characteristic chemical shifts and C-F/H-F coupling patterns. ¹⁹F NMR provides direct and unambiguous evidence for the two distinct fluorine environments. IR spectroscopy confirms the presence of key functional groups, particularly the α-fluorinated ketone and C-F bonds. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. The combined application of these predicted data and the provided experimental protocols establishes a robust and self-validating system for the characterization of this and related fluorinated molecules.

References

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. ([Link])

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Magnetic Resonance in Chemistry, 2(11), 503-511. ([Link])

-

Cherry, A. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Singh, M., et al. (2022). Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. Luminescence, 37(8), 1328-1334. ([Link])

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

University of California, Riverside. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

University of California, Riverside. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). F19 detection. Retrieved from [Link]

-

University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Tang, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 13327-13334. ([Link])

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

University of Ottawa. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

-

Dalvit, C., & Vulpetti, A. (2022). A beginner's guide to 19F NMR and its role in drug screening. Frontiers in Molecular Biosciences, 9, 992222. ([Link])

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1, 116-124. ([Link])

-

Williamson, R. T., et al. (2013). Structure elucidation of uniformly 13C labeled small molecule natural products. Journal of natural products, 76(3), 457–463. ([Link])

-

NIST WebBook. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl- (Mass Spectrum). Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. ([Link])

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Stein, S. E. (2012). Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. Journal of the American Society for Mass Spectrometry, 23(10), 1794-1802. ([Link])

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. ([Link])

-

Goldman, S., et al. (2022). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. arXiv. ([Link])

Sources

- 1. F19 detection [nmr.chem.ucsb.edu]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of the compound 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation and characterization of this fluorinated pyridyl ketone. The guide will cover experimental design, spectral interpretation, and the nuanced interplay of nuclear spins in this molecule.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy. The title compound, this compound, combines a trifluoroacetyl group with a fluorinated pyridine ring, making it a valuable synthon for the synthesis of novel pharmaceutical agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such fluorinated organic molecules.[1] Both ¹H and ¹⁹F NMR provide exquisitely detailed information about the chemical environment of the hydrogen and fluorine nuclei, respectively. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for a complete assignment of the molecular structure. With a nuclear spin of 1/2 and 100% natural abundance, the ¹⁹F nucleus is highly amenable to NMR studies, offering high sensitivity and a wide range of chemical shifts that minimizes signal overlap.[2][3]

This guide will provide a detailed exposition of the expected ¹H and ¹⁹F NMR spectra of this compound, explaining the rationale behind the spectral features based on established principles of NMR spectroscopy.

Experimental Protocol: Acquiring High-Resolution ¹H and ¹⁹F NMR Spectra

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol outlines a robust methodology for obtaining the ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has minimal overlapping signals in the regions of interest. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For studies on solvent effects, other solvents like acetone-d₆ or DMSO-d₆ can be utilized.[4][5][6] It is crucial to note that solvent choice can influence ¹⁹F chemical shifts.[2]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the conventional standard (δ 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ 0.00 ppm), though other secondary standards like trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) are often used for convenience and safety.[7][8]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

| Parameter | ¹H NMR | ¹⁹F NMR |

| Operating Frequency | 400 MHz | 376 MHz |

| Spectral Width | 16 ppm | 250 ppm |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s |

| Pulse Width | 90° | 90° |

| Number of Scans | 8-16 | 16-64 |

| Temperature | 298 K | 298 K |

Spectral Interpretation: A Detailed Analysis

The molecular structure of this compound presents a fascinating case for NMR analysis due to the presence of both an isolated fluorine atom on the pyridine ring and a trifluoromethyl group, leading to intricate spin-spin coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the fluorine substituent, and the trifluoroacetyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.2 - 8.4 | Doublet of Doublets of Doublets (ddd) | ³J(H3-H4), ⁴J(H3-F5), ⁴J(H3-H6) |

| H-4 | 7.9 - 8.1 | Triplet of Doublets (td) or ddd | ³J(H4-H3), ³J(H4-F5), ⁴J(H4-H6) |

| H-6 | 8.7 - 8.9 | Doublet of Doublets (dd) | ³J(H6-H4), ⁴J(H6-F5) |

Rationale for Assignments:

-

H-6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded, thus appearing at the lowest field. It will be split by the neighboring H-4 (a three-bond coupling, ³J) and the more distant F-5 (a four-bond coupling, ⁴J).

-

H-3: This proton is adjacent to the electron-withdrawing trifluoroacetyl group, leading to a downfield shift. It will exhibit coupling to H-4 (³J), F-5 (⁴J), and H-6 (a four-bond coupling, ⁴J).

-

H-4: This proton is coupled to H-3 (³J), F-5 (a three-bond coupling, ³J), and H-6 (a three-bond coupling, ³J). The multiplicity will depend on the relative magnitudes of these coupling constants.

The magnitudes of ¹H-¹⁹F coupling constants are typically larger than ¹H-¹H couplings over the same number of bonds.[9]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will display two signals: one for the fluorine atom on the pyridine ring (F-5) and one for the trifluoromethyl (CF₃) group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -110 to -130 | Triplet of Doublets (td) or ddd | ³J(F5-H4), ⁴J(F5-H3), ⁴J(F5-H6) |

| -CF₃ | -70 to -80 | Singlet | None |

Rationale for Assignments:

-

F-5: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment.[3] It will be coupled to the adjacent protons H-4 (³J) and H-6 (³J), as well as the more distant H-3 (⁴J). The resulting multiplicity will be a triplet of doublets or a doublet of doublet of doublets, depending on the coupling constants.

-

-CF₃: The trifluoromethyl group is not directly bonded to any protons, and the protons on the pyridine ring are too distant for significant through-bond coupling (five bonds or more). Therefore, this signal is expected to be a singlet. The chemical shift for a CF₃ group adjacent to a carbonyl is typically in this range.[7]

Visualization of Spin-Spin Coupling Network

The intricate network of spin-spin couplings within this compound can be visualized to better understand the origins of the observed signal multiplicities.

Caption: Spin-spin coupling network in this compound.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The predictable and well-resolved nature of the spectra, governed by fundamental principles of chemical shift theory and spin-spin coupling, allows for the unambiguous assignment of all proton and fluorine resonances. This detailed understanding of the NMR properties of this molecule is crucial for its application in synthetic chemistry and drug development, ensuring its identity and purity. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists working with fluorinated heterocyclic compounds.

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The NMR spectra of some fluorinated pyridine derivatives. (n.d.). Sci-Hub. Retrieved from [Link]

-

Solvent effect on the 19F NMR chemical shifts of fluoroalkyl halides. (n.d.). SIOC Journals. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. (n.d.). Sci-Hub. Retrieved from [Link]

-

Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. (2013). PubMed. Retrieved from [Link]

-

Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. (2023). ACS Publications. Retrieved from [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1973). ACS Publications. Retrieved from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing. Retrieved from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Retrieved from [Link]

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals. Retrieved from [Link]

-

2,2,2-Trifluoroethanol. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound CAS#: 1060802-44-9. (n.d.). ChemWhat. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). HMDB. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

Multidimensional NMR characterization of perfluorinated monomer and its precursors. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved from [Link]

-

Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)-. (n.d.). SpectraBase. Retrieved from [Link]

-

The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. (n.d.). ACS Publications. Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. Retrieved from [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Solvent effect on the 19F NMR chemical shifts of fluoroalkyl halides [sioc-journal.cn]

- 5. sci-hub.se [sci-hub.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

- 9. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone

Foreword: Charting the Fragmentation Landscape of a Novel Fluorinated Ketone

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure. This guide delves into the mass spectrometric behavior of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone, a compound of interest in medicinal chemistry due to its unique combination of a trifluoromethyl ketone moiety and a fluorinated pyridine ring.

This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the ionization and fragmentation pathways of this molecule. Moving beyond a mere recitation of protocols, we will dissect the "why" behind the observed spectral features, grounding our analysis in the fundamental principles of mass spectrometry and the established fragmentation patterns of related chemical structures. Our aim is to equip you with the expert insights necessary to confidently interpret the mass spectra of this and similar fluorinated compounds, thereby accelerating your research and development endeavors.

Unveiling the Analyte: Physicochemical Properties

Before venturing into the mass spectrometer, a foundational understanding of the analyte's properties is essential. These characteristics influence the choice of ionization technique and anticipate its behavior in the gas phase.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₄NO | |

| Molecular Weight | 193.0984 g/mol | |

| CAS Number | 1060802-44-9 |

The presence of a trifluoromethyl group and a fluorine atom on the pyridine ring imparts distinct electronic properties that will significantly influence the fragmentation pathways.

The Energetic Dance of Ionization: EI vs. ESI

The choice of ionization method is a critical first step in mass spectrometric analysis, dictating the nature of the resulting ions and the extent of fragmentation.

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

Electron Ionization (EI) is a high-energy technique that bombards the analyte with a beam of electrons, typically at 70 eV. This energetic collision ejects an electron from the molecule, forming a radical cation (M⁺•) that is often energetically unstable and prone to extensive fragmentation.[1] While this can sometimes lead to the absence of a discernible molecular ion peak, the rich fragmentation pattern provides a detailed fingerprint of the molecule's structure.

Experimental Protocol: Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, inert solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Electrospray Ionization (ESI): The "Soft" Touch for Molecular Ion Confirmation

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. ESI generates ions by creating a fine spray of charged droplets from a solution of the analyte. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). The gentle nature of ESI usually preserves the molecular ion, making it an excellent method for confirming the molecular weight of the analyte.[2]

Experimental Protocol: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 50-400.

-

Deciphering the Fragments: A Predictive Analysis

The heart of mass spectrometric analysis lies in the interpretation of fragmentation patterns. By understanding the likely cleavage points within this compound, we can predict the major ions that will be observed in the mass spectrum.

Predicted Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, we anticipate fragmentation at the weakest bonds and the formation of the most stable carbocations and radicals.

Caption: Predicted EI fragmentation of this compound.

Key Predicted EI Fragments:

| m/z | Proposed Structure | Rationale |

| 193 | [C₇H₃F₄NO]⁺• (Molecular Ion) | The intact radical cation of the parent molecule. |

| 124 | [C₆H₃FNO]⁺ | Loss of the trifluoromethyl radical (•CF₃), a common fragmentation pathway for trifluoromethyl ketones. |

| 96 | [C₅H₃FN]⁺ | Alpha-cleavage with loss of the trifluoroacetyl radical (•COCF₃), resulting in the stable 5-fluoropyridin-2-yl cation. |

| 69 | [CF₃]⁺ | Formation of the highly stable trifluoromethyl cation. |

| 95 | [C₄H₂FN]⁺• | Subsequent loss of hydrogen cyanide (HCN) from the 5-fluoropyridin-2-yl cation, a characteristic fragmentation of pyridine rings. |

The mass spectrum of the analogous compound, 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone, shows a prominent peak for the loss of the trifluoromethyl group, supporting our prediction for the m/z 124 fragment.[3]

Predicted Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI, we first generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) then involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation.

Sources

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Agrochemical and Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF3) group into a pyridine scaffold has proven to be a transformative strategy in the design of biologically active molecules. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of trifluoromethylpyridine (TFMP) derivatives. We will explore the profound impact of the physicochemical properties of the CF3 group on molecular interactions, leading to the development of potent herbicides, insecticides, fungicides, and pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel chemical entities in the life sciences.

Introduction: The Strategic Advantage of Fluorination

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] The trifluoromethyl group, in particular, imparts a unique combination of properties that can dramatically enhance the biological activity and pharmacokinetic profile of a parent compound.[3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent in drug and pesticide discovery.[3][4] When appended to a pyridine ring, a privileged scaffold in its own right, the resulting trifluoromethylpyridine derivatives exhibit a remarkable spectrum of biological activities.[5][6] This guide will delve into the chemistry and biology of these fascinating compounds, providing insights into their design, synthesis, and application.

The unique physicochemical properties of the trifluoromethyl group are central to its influence on biological activity.[1][7] The high electronegativity of fluorine atoms (3.98 on the Pauling scale) and the overall electron-withdrawing nature of the CF3 group (Hammett constant σp = 0.54) significantly alter the electronic distribution within the pyridine ring.[1] This can modulate the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[8] Furthermore, the CF3 group is a "lipophilic hydrogen mimic," increasing a molecule's ability to cross cellular membranes while being relatively small sterically.[1][3]

Synthetic Strategies for Accessing Trifluoromethylpyridine Scaffolds

The efficient synthesis of trifluoromethylpyridine derivatives is critical for their exploration and development. Two primary strategies have emerged as the most practical and widely adopted approaches.[1][2]

Halogen Exchange on Pre-formed Pyridine Rings

This classical approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce the trifluoromethyl group. A common starting material is 3-picoline, which undergoes chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC yields the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a precursor to numerous agrochemicals.[1][2]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) via Halogen Exchange

-

Chlorination of 3-Picoline: 3-Picoline is subjected to high-temperature chlorination to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Further Chlorination: The product from step 1 is further chlorinated under liquid-phase conditions to afford 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[1]

-

Fluorination: 2,3,5-DCTC is then subjected to vapor-phase fluorination using a suitable fluorinating agent, such as hydrogen fluoride (HF), over a catalyst to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1]

Cyclocondensation with Trifluoromethylated Building Blocks

An alternative and often more versatile strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach allows for greater diversity in the substitution pattern of the final product. Commonly employed trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoroacetoacetate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2][7]

Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridone Intermediate

-

Horner-Wadsworth-Emmons Reaction: (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is reacted with a suitable phosphonate ylide in a Horner-Wadsworth-Emmons reaction to form a dienone intermediate.[1]

-

Cyclization: The dienone intermediate is then cyclized with an appropriate amine, such as ammonia, to construct the pyridone ring.[2]

Caption: Overview of the two primary synthetic routes to trifluoromethylpyridine derivatives.

Biological Activities and Mechanisms of Action in Agrochemicals

Trifluoromethylpyridine derivatives have made a significant impact on modern agriculture, with numerous commercialized products targeting a wide range of pests and weeds.[1][6][7]

Herbicidal Activity

The first commercialized trifluoromethylpyridine-containing herbicide was Fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor.[1][2] This class of herbicides selectively targets grasses by inhibiting a key enzyme in fatty acid biosynthesis. Another important class of herbicides are the acetolactate synthase (ALS) inhibitors, such as Pyroxsulam, which disrupt the synthesis of branched-chain amino acids in susceptible weeds.[1][9]

| Herbicide | Target Enzyme | Year of Introduction | Key Structural Feature |

| Fluazifop-butyl | Acetyl-CoA carboxylase (ACCase) | 1982 | 5-(Trifluoromethyl)pyridin-2-yloxy |

| Haloxyfop | Acetyl-CoA carboxylase (ACCase) | 1986 | 5-(Trifluoromethyl)pyridin-2-yloxy |

| Flazasulfuron | Acetolactate synthase (ALS) | 1989 | 3-(Trifluoromethyl)pyridin-2-ylsulfonylurea |

| Pyroxsulam | Acetolactate synthase (ALS) | ~2007 | 4-(Trifluoromethyl)pyridin-2-yl |

Insecticidal Activity

Trifluoromethylpyridine-based insecticides often target the insect nervous system or developmental processes. Chlorfluazuron, a benzoylurea insecticide, inhibits chitin biosynthesis, leading to the death of insect larvae during molting.[1] Flonicamid, a nicotinamide derivative, exhibits a unique mode of action, selectively targeting aphids by disrupting their feeding behavior.[1][2]

Caption: Mechanisms of action for two classes of trifluoromethylpyridine insecticides.

Fungicidal and Bactericidal Activity

The trifluoromethylpyridine scaffold is also present in a number of fungicides. For instance, some derivatives act as succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi.[9] More recently, novel trifluoromethylpyridine amide derivatives containing sulfur moieties have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae.[10][11] The mechanism of action for some of these antibacterial compounds involves increasing the permeability of the bacterial cell membrane.[12]

Pharmaceutical Applications of Trifluoromethylpyridine Derivatives

The favorable physicochemical properties of the trifluoromethylpyridine moiety have also been exploited in the development of pharmaceuticals for a range of diseases.[1][7] The incorporation of this scaffold can enhance a drug's metabolic stability, improving its half-life and bioavailability.[3] Furthermore, the CF3 group can increase a molecule's binding affinity to its target protein, leading to enhanced potency.[3]

Anticancer Agents

Derivatives of 4-amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as potential anticancer agents.[3] These compounds can be functionalized to inhibit specific kinases involved in cancer cell proliferation, thereby targeting key signaling pathways that drive tumor growth.[3]

Antiviral and Antibacterial Agents

The trifluoromethylpyridine core has been incorporated into molecules with antiviral activity.[13] For example, certain piperazine derivatives have shown excellent activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) by inducing systemic acquired resistance in plants.[13] In the realm of antibacterial research, the lipophilicity imparted by the trifluoromethyl group can facilitate better penetration of bacterial cell membranes, potentially leading to increased efficacy against resistant strains.[3]

Other Therapeutic Areas

Several FDA-approved drugs contain a trifluoromethylpyridine moiety, highlighting its importance in drug discovery.[8] These drugs span a variety of therapeutic areas, underscoring the versatility of this chemical scaffold. The synthesis of these complex molecules often relies on the versatile reactivity of trifluoromethylpyridine intermediates.[3][8]

Caption: Diverse pharmaceutical applications of trifluoromethylpyridine derivatives.

Future Perspectives and Conclusion